4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Overview
Description
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2. It is a white solid that is soluble in water and alcohols. This compound is often used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific dna sequences, suggesting a potential role in gene expression modulation .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other pyrrole derivatives, which are known to bind to specific dna sequences and modulate gene expression .
Biochemical Pathways
Given its potential role in gene expression modulation, it may influence various cellular processes regulated by the genes it targets .
Result of Action
Based on its potential role in gene expression modulation, it could potentially influence various cellular processes .
Biochemical Analysis
Biochemical Properties
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as aminotransferases and decarboxylases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling by interacting with receptors or signaling proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in amino acid metabolism, affecting the synthesis and degradation of specific amino acids. These interactions can have downstream effects on other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which determine its localization and accumulation. The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. Targeting signals or post-translational modifications may direct the compound to organelles such as the mitochondria or nucleus. This localization can impact its interactions with other biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the compound is produced by reacting the free acid with hydrochloric acid in a solvent such as methanol or ethanol. The reaction mixture is then concentrated, and the product is isolated by crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride
- 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAPSORVLBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198765-34-3 | |
Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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